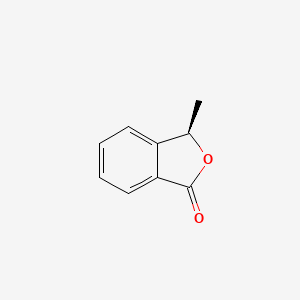

(R)-3-Methylisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(3R)-3-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3/t6-/m1/s1 |

InChI Key |

XJVDIMLQFRPIMP-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@H]1C2=CC=CC=C2C(=O)O1 |

Canonical SMILES |

CC1C2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Significance of Isobenzofuranone Scaffolds in Modern Synthesis

The isobenzofuran-1(3H)-one core, also known as the phthalide (B148349) skeleton, is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. researchgate.netufv.br These scaffolds are integral to molecules exhibiting diverse biological activities, making them attractive targets for synthetic chemists. researchgate.netnih.gov The development of novel and efficient methods to construct these fused bicyclic systems is a continuing focus of research, as many traditional synthetic routes can be lengthy and inefficient. researchgate.net

The versatility of the isobenzofuranone scaffold allows for the synthesis of complex polycyclic compounds. researchgate.net For instance, palladium-catalyzed sequential reactions have been developed to create fused tricyclic systems containing the isobenzofuranone unit. researchgate.net Furthermore, the isobenzofuranone template has been utilized in the design of new ligands for enzymes like protein kinase C (PKC), highlighting its importance in medicinal chemistry and drug design. nih.gov The inherent reactivity and structural rigidity of the isobenzofuranone core make it an ideal platform for the construction of complex molecular architectures.

Historical Context of Isobenzofuran 1 3h One Synthesis Research

Research into the synthesis of isobenzofuran-1(3H)-ones has a rich history, with chemists continuously seeking more efficient and versatile methodologies. Early methods often involved multi-step procedures with moderate yields. Over the years, significant advancements have been made, including the development of one-pot domino processes. For example, a copper-catalyzed domino one-pot strategy has been reported for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols in water, offering an environmentally benign approach. acs.org

Other notable synthetic strategies include palladium-catalyzed heteroannulation of o-iodobenzoic acid with terminal alkynes and divergent synthesis from 2-alkenyl benzoic acids. researchgate.net The synthesis of substituted isobenzofuranones, such as 3-(2'-hydroxybutyl) isobenzofuran-1(3H)-one, has also been a subject of investigation. epa.gov These varied approaches underscore the ongoing effort to refine and expand the synthetic toolbox for accessing this important class of compounds.

Enantiomeric Purity and Chiral Control in Lactone Chemistry

Enantioselective Catalytic Approaches

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to producing enantiomerically pure compounds. By using a small amount of a chiral catalyst, large quantities of a prochiral substrate can be converted into a single enantiomer of the product. These methods are broadly categorized into metal-based catalysis and organocatalysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

The asymmetric reduction of a prochiral ketone, such as 2-acetylbenzoic acid or its esters, is a direct and highly effective route to chiral 3-methylisobenzofuran-1(3H)-one. Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, equipped with chiral ligands, are powerful catalysts for this transformation.

Asymmetric hydrogenation (AH) using hydrogen gas and asymmetric transfer hydrogenation (ATH) using hydrogen donors like formic acid or isopropanol (B130326) are two leading industrial methods. For the synthesis of a closely related analogue, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, a key intermediate for the drug Lorlatinib, various reduction methodologies were evaluated, with ATH proving to be a robust and scalable manufacturing process. A new diamine ligand for ruthenium-catalyzed ATH was also discovered, enabling the reductive cyclization of 2-acylarylcarboxylates under aqueous conditions to give chiral phthalides in high enantiomeric purity.

These reactions typically proceed via an 18-electron amino ruthenium hydride complex and a 16-electron amido ruthenium species, a mechanism described as nonclassical metal-ligand bifunctional catalysis. The choice of chiral ligand is paramount for achieving high enantioselectivity.

| Catalyst/Ligand System | Substrate Type | Method | Key Findings | Ref |

| Ru-TsDPEN | 2-Acylbenzoate derivative | ATH | A manufacturing process was developed and scaled up successfully. | |

| Ru(II)-Diamine Complex | 2-Acylarylcarboxylate | ATH | Proceeds with high stereoselectivity via in situ lactonization in aqueous media. | |

| BINAP-Ru(II) | 2-Acylbenzoic ester | AH | Provides a straightforward and efficient route to optically active 3-substituted phthalides. |

Chiral Lewis Acid Catalysis for Isobenzofuranone Formation

Chiral Lewis acids (CLAs) activate substrates by coordinating to a Lewis basic site, creating a chiral environment that directs the stereochemical outcome of a subsequent reaction. While direct CLA-catalyzed asymmetric reduction of 2-acetylbenzoic acid is less common, CLAs have been effectively used to construct the chiral center at the C-3 position through enantioselective additions to a 2-formylbenzoate (B1231588) precursor, followed by spontaneous or induced lactonization.

One notable strategy involves the catalytic asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates. This reaction, catalyzed by a chiral phosphoramide (B1221513) ligand-Zn(II) complex, generates the chiral alcohol intermediate which then cyclizes to the desired 3-substituted phthalide (B148349) with good enantioselectivity. Another approach is the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones (the cyclic tautomer of 2-formylbenzoic acid) using a catalytic system composed of Bi(OAc)₃ and a chiral phosphoric acid, which delivers chiral 3-allylphthalides in high yields and enantioselectivities.

| Catalyst/Ligand System | Reaction Type | Key Features | Ref |

| Chiral Phosphoramide-Zn(II) | Asymmetric 1,2-addition | Utilizes organozinc reagents on methyl 2-formylbenzoates, followed by lactonization. Excellent yields (~95%) and good e.e. (~89%). | |

| Bi(OAc)₃ / Chiral Phosphoric Acid | Asymmetric allylation | Acts on 3-hydroxyisobenzofuran-1(3H)-ones to produce 3-allylphthalides with up to 99% yield and 99.5:0.5 e.r. |

Organocatalytic Strategies for Enantioselective Cyclization

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. Several organocatalytic strategies have been developed for the enantioselective synthesis of the phthalide core.

An organocatalytic asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones or aldehydes provides a direct route to this scaffold. Catalyzed by a chiral L-prolinamide alcohol, this method constructs enantioenriched 3-substituted phthalides from simple starting materials under mild conditions.

Another innovative approach employs a cooperative dual-catalyst system. An achiral N-heterocyclic carbene (NHC) and a chiral bifunctional cinchonine (B1669041) organocatalyst work together to promote an asymmetric domino oxidation/oxa-Michael addition of 2-alkenylbenzaldehydes, yielding chiral phthalides. The cinchonine catalyst acts as both a base and a hydrogen-bond donor to achieve excellent enantiocontrol. Furthermore, chiral bifunctional sulfides containing a urea (B33335) moiety have been shown to catalyze the regio- and stereoselective 5-exo bromolactonization of certain stilbene-type carboxylic acids to give chiral phthalides.

| Catalyst Type | Reaction Type | Substrate | Key Features | Ref |

| L-Prolinamide alcohol | Aldol-Lactonization | 2-Formylbenzoic ester + ketone | Produces high optical purity; addition of PhCO₂H enhances efficiency. | |

| Cinchonine / NHC | Domino Oxidation/Oxa-Michael | 2-Alkenylbenzaldehyde | Cooperative catalysis allows access to both enantiomers using pseudoenantiomeric cinchona alkaloids. | |

| Chiral Bifunctional Sulfide | 5-exo Bromolactonization | Stilbene-type carboxylic acid | Urea moiety on catalyst is essential for regio- and enantioselectivity. |

Biocatalytic Synthesis and Enzymatic Reduction for Chiral Isobenzofuranones

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. For the synthesis of chiral phthalides, the enzymatic reduction of the precursor ketone, 2-acetylbenzoic acid, is a highly attractive method. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, capable of reducing a wide range of ketones to their corresponding chiral alcohols with high yields and enantiomeric excesses.

In a study aimed at producing an analogue, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, enzymatic reduction was a key methodology that was evaluated. Specifically, the enzyme 2,5-diketo-D-gluconic acid reductase A was noted for its ability to catalyze the reduction of the corresponding ketone intermediate. This approach benefits from the high stereoselectivity inherent to enzymes, often eliminating the need for complex chiral ligands or auxiliaries. The process typically involves whole-cell biocatalysts or isolated enzymes, with a cofactor regeneration system often employed to ensure economic viability.

Cyclization Reactions in Isobenzofuranone Core Formation

The formation of the bicyclic isobenzofuranone core is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this transformation efficiently.

Wittig Reaction and Subsequent Cyclization Strategies

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be ingeniously applied to the synthesis of isobenzofuranone precursors. libretexts.orgmasterorganicchemistry.comnumberanalytics.compressbooks.publumenlearning.comorganicchemistrytutor.com This olefination reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. libretexts.orgmasterorganicchemistry.comnumberanalytics.compressbooks.publumenlearning.comorganicchemistrytutor.com

A synthetic route can commence with a starting material like 2-methylbenzoic acid, which undergoes esterification, followed by free-radical bromination with N-bromosuccinimide (NBS) and nucleophilic substitution with triphenylphosphine (B44618) to generate a phosphonium (B103445) salt. sioc-journal.cnsioc-journal.cn This salt is then deprotonated with a strong base to form the corresponding ylide. masterorganicchemistry.compressbooks.pub The subsequent Wittig reaction with an appropriate carbonyl compound, followed by hydrolysis, yields a 2-vinylbenzoic acid derivative. sioc-journal.cnsioc-journal.cn This intermediate can then undergo cyclization to form the desired isobenzofuranone ring system. sioc-journal.cnsioc-journal.cn For instance, treatment with iodine or NBS can lead to a 3-(halomethyl)isobenzofuran-1(3H)-one, which can be further manipulated. sioc-journal.cnsioc-journal.cn

The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine oxide. masterorganicchemistry.comorganicchemistrytutor.com The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring that decomposes to the alkene and triphenylphosphine oxide. libretexts.orglumenlearning.com

A typical procedure for generating a Wittig reagent involves suspending the precursor phosphonium salt in a dry solvent like THF under an inert atmosphere, followed by the dropwise addition of a strong base such as n-butyllithium (BuLi) at a low temperature. total-synthesis.com

Palladium-Catalyzed Cyclizations Leading to Phthalides

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering mild and efficient pathways to complex molecules. nih.govorganic-chemistry.org In the context of phthalide synthesis, palladium catalysis can be employed to facilitate intramolecular C-H activation and cyclization. researchgate.net For example, the oxidative coupling of benzoic acids with vinylarenes or acrylates can furnish phthalides. researchgate.net These reactions often proceed in the presence of a palladium catalyst, such as palladium acetate (B1210297), and may require a co-oxidant like copper acetate under an oxygen atmosphere. researchgate.net

Another approach involves the palladium-catalyzed Heck–Matsuda arylation of arenediazonium salts with dihydrofurans, which, after reduction and lactonization, yields chiral 3-substituted phthalides with high enantioselectivity. nih.gov Furthermore, palladium-catalyzed intramolecular cross-coupling reactions represent another viable strategy for constructing the phthalide core. psu.edu The versatility of palladium catalysis allows for the use of a wide range of substrates and functional groups, making it a powerful tool for the synthesis of diverse phthalide derivatives. mdpi.comvu.nl

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂, PPh₃, Et₄NCl, K₂CO₃ | Enamides | 6-membered ring product | - | sci-hub.se |

| Pd(OAc)₂, PPh₃, HCO₂Na | Enamides | 5-membered ring product | - | sci-hub.se |

| Pd(OAc)₂, DMF, Na₂CO₃, Et₄NCl | 2-(3-bromo-2-thienoyl)-1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 6-membered ring product | Good | sci-hub.se |

| Pd(OAc)₂, PPh₃, THF | 2-(3-bromo-2-thienoyl)-1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 5-membered ring product | Better | sci-hub.se |

Acid-Catalyzed Cyclizations (e.g., p-Toluenesulfonic Acid)

Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), are frequently employed to promote the cyclization of suitable precursors into the isobenzofuranone ring system. mdpi.comnih.gov For instance, a 2-vinylbenzoic acid methyl ester can be hydrolyzed and then treated with m-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. Subsequent treatment with p-TsOH catalyzes the intramolecular cyclization to yield a 3-hydroxymethylisobenzofuran-1(3H)-one. sioc-journal.cn

In other strategies, p-TsOH can be used in cascade reactions. For example, it can promote the reaction between 2-acylbenzoic acids and isatoic anhydrides to produce isobenzofuranone derivatives, which can then undergo further transformations. mdpi.comnih.gov The acidic conditions facilitate the intramolecular attack of a carboxylic acid onto a double bond or an epoxide, leading to the formation of the lactone ring.

Nucleophilic Substitution and Elimination Strategies for 3-Substituted Isobenzofuranones

Once the isobenzofuranone core is established, nucleophilic substitution and elimination reactions are key strategies for introducing and modifying the substituent at the 3-position. researchgate.netnih.govimjst.org

The C-3 position of the phthalide ring is susceptible to nucleophilic attack. nih.gov For example, 3-bromophthalides can be coupled with arylboronic acids under palladium catalysis to generate 3-arylphthalides. researchgate.net Similarly, the reaction of o-phthalaldehydic acid with primary heterocyclic amines can proceed via a nucleophilic substitution reaction (SN2) on the C-3 carbon of its lactol form to yield N-(3-phthalidyl) amines. imjst.org

Elimination reactions are often used to introduce unsaturation. libretexts.orgnumberanalytics.comlumenlearning.com For example, a 3-(halomethyl)isobenzofuran-1(3H)-one, synthesized via cyclization, can undergo an elimination reaction with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a 3-methyleneisobenzofuran-1(3H)-one. sioc-journal.cnsioc-journal.cn This exocyclic double bond can then be a handle for further functionalization.

Oxidative and Reductive Transformations in Precursor Synthesis to this compound

Oxidative and reductive methods are crucial for manipulating the oxidation state of precursors to achieve the desired functionality for synthesizing this compound.

A prominent reductive strategy involves the catalytic asymmetric reduction of a 2-acylarylcarboxylate, such as methyl 2-acetylbenzoate. researchgate.net This can be achieved using a chiral boronic ester, like TarB-H derived from tartaric acid, in conjunction with a reducing agent like sodium borohydride. researchgate.net This method allows for the direct, enantioselective synthesis of (R)-3-methylphthalide through a reductive cyclization process. researchgate.net Another approach is the bioreduction of 2-acetylbenzonitriles using baker's yeast, which can provide enantiopure (S)-3-methylphthalides after acidic workup. acs.orgresearchgate.net

Oxidative reactions can also be employed. For instance, the oxidation of methylphthalide precursors using reagents like potassium permanganate (B83412) or hydrogen peroxide can be a route to hydroxylated derivatives.

| Reaction Type | Substrate | Reagent(s) | Product | Enantiomeric Excess | Reference |

| Reductive Cyclization | Methyl 2-acetylbenzoate | TarB-H, NaBH₄ | (R)-3-Methylphthalide | High | researchgate.net |

| Bioreduction | 2-Acetylbenzonitriles | Baker's Yeast, HCl | (S)-3-Methylphthalides | High | acs.orgresearchgate.net |

Novel Cascade and Multicomponent Reactions in Isobenzofuranone Synthesis

Cascade and multicomponent reactions (MCRs) have emerged as powerful strategies for the efficient construction of complex molecules like isobenzofuranones in a single pot, minimizing waste and purification steps. researchgate.nettcichemicals.com

A notable example is the acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides. mdpi.comnih.gov Depending on the catalyst (e.g., Na₂CO₃ or p-TsOH), this reaction can be directed to selectively produce either isobenzofuranone derivatives or more complex isoindolobenzoxazinones. mdpi.comnih.gov Another innovative approach is the hydroiodination-triggered cascade reaction, which converts 2-alkynylbenzoates into 3-substituted phthalides in a one-pot sequence involving desilylation, hydroiodination, cyclization, and reduction, without the need for a metal catalyst. nih.gov

Multicomponent reactions, which involve the combination of three or more starting materials in a single step, are also valuable for synthesizing isobenzofuranones. tcichemicals.comorganic-chemistry.org These reactions offer high atom economy and allow for the rapid generation of molecular diversity. researchgate.net For example, tin powder can mediate a cascade condensation reaction of 2-formylbenzoic acids with allyl bromides to construct phthalide compounds. researchgate.net

Derivatization and Structural Modifications of R 3 Methylisobenzofuran 1 3h One

Regioselective Functionalization of the Isobenzofuranone Core

The isobenzofuranone core offers multiple sites for functionalization. The regioselectivity of these reactions is crucial for the synthesis of well-defined derivatives. For instance, the aromatic ring can undergo electrophilic substitution, while the lactone moiety provides avenues for nucleophilic attack and ring-opening reactions.

Recent studies have demonstrated the use of frustrated radical pairs (FRPs) for the regioselective functionalization of aliphatic C-H bonds. nih.gov This methodology, involving single-electron transfer between a disilazide donor and an N-oxoammonium acceptor, generates a transient radical pair capable of cleaving unactivated C-H bonds. nih.gov By tuning the donor's structure, reactivity can be directed towards primary, secondary, or tertiary C-H bonds, offering a powerful tool for the selective modification of the isobenzofuranone scaffold. nih.gov

Transformations at the Chiral C-3 Position

The chiral center at the C-3 position is a key feature of (R)-3-Methylisobenzofuran-1(3H)-one, and its modification is a primary strategy for creating new analogues.

Introduction of Aliphatic and Aromatic Substituents at C-3

The introduction of various substituents at the C-3 position can be achieved through several synthetic routes. One common approach involves the reaction of 2-formylbenzoic acid with primary heterocyclic amines, which leads to the formation of 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org This reaction proceeds via a nucleophilic substitution on the lactol form of the acid. imjst.orgzu.edu.ly Similarly, reactions with other primary and secondary amines have been shown to yield C-3 aminated products. zu.edu.ly For instance, the condensation of 2-formylbenzoic acid with 3-aminoquinoline (B160951) in refluxing methanol (B129727) affords 3-(quinolin-3-ylamino)isobenzofuran-1(3H)-one in high yield. zu.edu.ly

In another example, the reaction of 3-hydroxyisobenzofuran-1(3H)-one with indoles, catalyzed by TsOH·H₂O, provides an efficient route to 3-indolyl-substituted phthalides with good to excellent yields. scirp.org This method is attractive due to its mild reaction conditions and the use of a readily available catalyst. scirp.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Formylbenzoic acid | 3-Aminoquinoline | Methanol, reflux | 3-(Quinolin-3-ylamino)isobenzofuran-1(3H)-one | High | zu.edu.ly |

| 3-Hydroxyisobenzofuran-1(3H)-one | Indoles | TsOH·H₂O, room temp. | 3-Indolyl-substituted phthalides | up to 96% | scirp.org |

Formation of 3-Methyleneisobenzofuran-1(3H)-one Derivatives

The synthesis of 3-methyleneisobenzofuran-1(3H)-one and its derivatives has been achieved through various methods. One approach starts from isobenzofuran-1(3H)-one, which is converted to 3-bromoisobenzofuran-1(3H)-one via free-radical bromination with N-bromosuccinimide (NBS). researchgate.net Subsequent nucleophilic substitution with triphenylphosphine (B44618) and an elimination reaction with triethylamine (B128534) generates a Wittig reagent that can react with aldehydes to form the target 3-alkylidene(arylidene)isobenzofuran-1(3H)-ones. researchgate.net

Another efficient synthesis begins with 2-methylbenzoic acid derivatives. sioc-journal.cn These are esterified, then undergo free-radical bromination and nucleophilic substitution to form a phosphonium (B103445) salt. sioc-journal.cn A subsequent Wittig reaction and hydrolysis yield 2-vinylbenzoic acid derivatives, which are then cyclized to 3-halomethylisobenzofuran-1(3H)-ones. Elimination of the hydrogen halide affords the desired 3-methyleneisobenzofuran-1(3H)-one derivatives. researchgate.netsioc-journal.cn

A different strategy utilizes 2-vinylbenzoic acid methyl esters as starting materials. researchgate.netresearchgate.net Hydrolysis, epoxidation, and acid-catalyzed cyclization yield 3-hydroxymethylisobenzofuran-1(3H)-one derivatives. researchgate.netresearchgate.net These can then be converted to the final products through nucleophilic substitution and elimination, with the use of tosyl chloride proving more efficient than phosphorus tribromide. researchgate.netresearchgate.net

Substitution Reactions on the Aromatic Ring (C-4, C-5, C-6, C-7) of Isobenzofuran-1(3H)-one

Functionalization of the aromatic ring of the isobenzofuranone scaffold allows for the introduction of a wide range of substituents, further diversifying the available chemical space. Electrophilic aromatic substitution reactions are a common method for achieving this. evitachem.com For example, nitration can introduce a nitro group onto the aromatic ring. psu.edu

Palladium-catalyzed cross-coupling reactions are also powerful tools for aromatic ring functionalization. For instance, palladium-catalyzed benzannulation of 4-bromopyrazoles has been used to synthesize substituted indazoles. researchgate.net This highlights the potential for similar strategies to be applied to halo-substituted isobenzofuranones.

Synthesis of Spirocyclic and Fused Ring Systems Derived from this compound

The isobenzofuranone scaffold can serve as a building block for the construction of more complex spirocyclic and fused ring systems. Spiro compounds, which contain two rings sharing a single atom, often exhibit unique three-dimensional structures. mdpi.com

One approach to spirocycle synthesis involves the ultrasonic and solvent-free condensation of 2-aminobenzoic acid with 4-bromoisobenzofuran-1,3-dione to form a spiro[benzo[d] researchgate.netresearchgate.net-oxazine-2,1′-isobenzofuran]-3′,4(1H)-dione dye. researchgate.net This spiro compound possesses both electrophilic and nucleophilic centers, allowing for further reactions with various nucleophiles and electrophiles. researchgate.net

Another example is the synthesis of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives. evitachem.com Furthermore, the reaction of imine compounds with isobenzofuran-1(3H)-one can lead to the formation of 1,3-oxazepine derivatives through a cycloaddition reaction. researchgate.net

The synthesis of spiro-fused piperidine (B6355638) derivatives has also been reported, where (R)-5-(1-hydroxy-2-(2,8-diazaspiro[4.5]decan-8-yl)ethyl)-4-methylisobenzofuran-1(3H)-one is coupled with various aryl or heterocyclic halides using a palladium catalyst. epo.org

| Starting Material | Reaction Type | Product Type | Reference |

| 2-Aminobenzoic acid and 4-bromoisobenzofuran-1,3-dione | Condensation | Spiro[benzo[d] researchgate.netresearchgate.net-oxazine-2,1′-isobenzofuran] | researchgate.net |

| Imine compounds and isobenzofuran-1(3H)-one | Cycloaddition | 1,3-Oxazepine derivatives | researchgate.net |

| (R)-5-(1-hydroxy-2-(2,8-diazaspiro[4.5]decan-8-yl)ethyl)-4-methylisobenzofuran-1(3H)-one and aryl/heterocyclic halides | Palladium-catalyzed coupling | Spiro-fused piperidine derivatives | epo.org |

Reaction Mechanisms and Kinetics in R 3 Methylisobenzofuran 1 3h One Chemistry

Mechanistic Investigations of Key Stereoselective Transformations

The synthesis of enantiomerically pure (R)-3-Methylisobenzofuran-1(3H)-one and related 3-substituted phthalides relies heavily on stereoselective reactions. Understanding the mechanisms of these transformations is fundamental to achieving high enantioselectivity. Key strategies involve metal-catalyzed reactions, organocatalysis, and biocatalysis, each with distinct mechanistic pathways.

For instance, the conversion of 2-formyl-arylketones into 3-substituted phthalides can proceed through a Cannizarro–Tishchenko-type reaction mechanism when promoted by a nucleophilic catalyst. acs.org Another significant approach is the metal-catalyzed cascade reaction of aromatic acids with aldehydes, which involves the direct insertion of a C-H bond into the polar C=O bond of the aldehyde, followed by intramolecular nucleophilic substitution. nih.gov

The stereochemical outcome of chiral syntheses is determined at the transition state. In the ruthenium-catalyzed asymmetric transfer hydrogenation of ethyl 2-acylarylcarboxylates to form chiral phthalides, the excellent enantioselectivity is explained by a preferable transition state involving the Ru–TsDBuPEN complex and the substrate. nih.gov It is proposed that hydrogen bonding between the catalyst and the neighboring ester group of the substrate helps to lock in a specific conformation, dictating the facial selectivity of the hydride attack. nih.gov

Similarly, in the asymmetric phase-transfer-catalyzed γ-alkylation of phthalide (B148349) 3-carboxylic esters, computational modeling has been used to sketch a plausible transition state. acs.org For the alkylation of tert-butyl phthalide 3-carboxylate with benzyl (B1604629) bromide using a specific chiral catalyst, the model suggests the reaction occurs at the Si-face of the substrate anion, which accounts for the observed high selectivity towards the (R)-product. acs.org

Key reaction intermediates in the synthesis of related phthalides include acylazolium cations, which are formed in N-heterocyclic carbene (NHC)-catalyzed reactions. researchgate.net In rhodium-catalyzed syntheses, the reaction is believed to proceed via ortho C–H bond activation and a subsequent annulation pathway. nih.gov

Catalysts are paramount in controlling the reaction pathways for the synthesis of this compound and its analogs, influencing both reactivity and stereoselectivity.

Metal Catalysts:

Rhodium(III) complexes are effective for the [4+1] annulation of aromatic carboxylic acids with allenes. nih.gov This process occurs through a carboxylate-assisted ortho-C–H activation, demonstrating high regio- and stereoselectivity. nih.govnih.gov

Ruthenium catalysts , particularly when paired with chiral ligands like TsDBuPEN, are used for asymmetric transfer hydrogenation of keto-esters to produce enantiomerically enriched phthalides. nih.gov The choice of catalyst is critical, as it determines the stereochemical outcome. warwick.ac.uk

Iron(III) chloride (FeCl3) has been used to catalyze the reaction between phthalaldehydic acid and benzofurans to create 3-benzofuryl-substituted phthalides. arkat-usa.org

Organocatalysts:

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for constructing heterocyclic compounds, including phthalides, often through oxidative cyclization pathways. researchgate.net

Asymmetric phase-transfer catalysts are employed for the enantioselective alkylation of weakly acidic substrates like phthalide 3-carboxylic esters, providing access to 3,3-disubstituted phthalides with a chiral quaternary carbon. acs.org

Biocatalysts:

Engineered Ketoreductases , such as ChKRED20 from Chryseobacterium sp. CA49, have been utilized for the efficient stereoselective synthesis of aryl lactones. rsc.org In the development of a key intermediate for the drug Lorlatinib, biocatalytic enantioselective reduction was a crucial step. researchgate.net

Table 1: Catalysts in the Synthesis of 3-Substituted Phthalides

| Catalyst Type | Specific Catalyst/System | Reaction Type | Role in Mechanism |

|---|---|---|---|

| Metal Catalyst | Rhodium(III) complexes | [4+1] Annulation | Promotes carboxylate-assisted ortho C-H activation and annulation. nih.govnih.gov |

| Metal Catalyst | Ruthenium-TsDBuPEN complex | Asymmetric Transfer Hydrogenation | Forms a chiral transition state that directs hydride attack for high enantioselectivity. nih.gov |

| Metal Catalyst | Iron(III) chloride | Friedel-Crafts type reaction | Lewis acid catalyst for electrophilic substitution. arkat-usa.org |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Oxidative Cyclization | Forms key acylazolium intermediates. researchgate.net |

| Organocatalyst | Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | Creates a chiral ion pair to control the stereochemistry of alkylation. acs.org |

| Biocatalyst | Engineered Ketoreductase | Asymmetric Reduction | Provides high enantioselectivity in the reduction of a ketone to a chiral alcohol. rsc.orgresearchgate.net |

Kinetic Studies of Formation and Derivatization Reactions of this compound

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the Rhodium(III)-catalyzed synthesis of vinyl-substituted phthalides, preliminary mechanistic studies have indicated that the cleavage of the C-H bond is the rate-determining step of the reaction. nih.gov

In industrial process development, such as the synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (a key intermediate for Lorlatinib), kinetic understanding is vital for optimization and scale-up. researchgate.net The evaluation of different synthetic strategies, including boron reduction, enzymatic reduction, asymmetric hydrogenation, and asymmetric transfer hydrogenation, inherently involves a comparison of their kinetic profiles and efficiency. researchgate.net The development of a manufacturing process based on asymmetric transfer hydrogenation, which was successfully scaled to produce 400 kg of the intermediate, underscores the importance of favorable kinetics for practical application. warwick.ac.ukresearchgate.net

While specific rate constants for the formation of the title compound are not widely published, studies on related furan (B31954) compounds provide a framework for how such kinetics can be determined. For example, the kinetics of the atmospheric degradation of 3-methylfuran (B129892) with OH and NO3 radicals were determined using a relative method, yielding specific rate coefficients. semanticscholar.org Similar methodologies could be applied to study the formation and derivatization reactions of this compound.

Computational Approaches to Elucidate Reaction Mechanisms (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating reaction mechanisms, transition state structures, and the origins of stereoselectivity in the synthesis of complex molecules like this compound.

Researchers have used computational models to visualize the transition state in the phase-transfer-catalyzed alkylation of phthalide derivatives, providing a rationale for the observed enantioselectivity. acs.org By calculating the interactions between the catalyst and the substrate, it's possible to predict which stereoisomer will be preferentially formed. acs.org

DFT studies have also been applied to investigate the properties of related isobenzofuranone structures. For example, DFT was used alongside Hirshfeld analysis to study the crystal structure of a complex dimethoxy-isobenzofuranone derivative, providing insights into its electronic structure and intermolecular interactions. researchgate.net Such computational studies can also be used to explore the free radical-scavenging properties and nonlinear optical properties of isobenzofuranone-based compounds. scite.aiorcid.org These approaches offer a powerful, complementary method to experimental studies for gaining a deeper, atomistic understanding of the chemical processes involved.

Advanced Spectroscopic Characterization and Analytical Methodologies for R 3 Methylisobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds. For (R)-3-Methylisobenzofuran-1(3H)-one, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are indispensable for assigning the stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the proton at the chiral center (C3) typically appears as a quartet due to coupling with the adjacent methyl group protons. The chemical shift of this proton is influenced by the surrounding aromatic ring and the lactone functionality. nii.ac.jp The aromatic protons exhibit characteristic splitting patterns in the downfield region of the spectrum, providing information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the lactone ring in this compound is typically observed at a downfield chemical shift (around 170 ppm). nii.ac.jp The chiral carbon (C3) and the methyl carbon also have characteristic chemical shifts. nii.ac.jp The aromatic carbons show signals in the typical aromatic region (approximately 120-150 ppm). nii.ac.jp

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, confirming the connectivity within the molecule. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, which is crucial for confirming the relative stereochemistry. asianpubs.org For instance, a NOE correlation between the C3 proton and a specific aromatic proton can help define the orientation of the methyl group relative to the benzene ring. The stereochemistry of related isobenzofuranone structures has been successfully determined using these advanced 2D NMR techniques. asianpubs.orggrafiati.com

Interactive Data Table: Typical NMR Data for 3-Methylisobenzofuran-1(3H)-one

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~5.5-5.6 | Quartet | ~6.7 | -CH- |

| ¹H | ~1.6-1.7 | Doublet | ~6.7 | -CH₃ |

| ¹H | ~7.4-8.1 | Multiplet | Aromatic-H | |

| ¹³C | ~170 | C=O | ||

| ¹³C | ~151 | Aromatic C-O | ||

| ¹³C | ~121-134 | Aromatic C-H & C-C | ||

| ¹³C | ~77-78 | -CH- | ||

| ¹³C | ~20 | -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from sources. nii.ac.jpasianpubs.org

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to confirm the molecular weight and to gain structural information through fragmentation analysis. asianpubs.org

In a typical electron ionization (EI) mass spectrum of 3-Methylisobenzofuran-1(3H)-one, the molecular ion peak (M⁺) is observed at m/z 148, corresponding to its molecular weight. nii.ac.jpnih.gov The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for lactones involve the loss of CO and other small neutral molecules. The fragmentation of 3-methylisobenzofuran-1(3H)-one can lead to characteristic fragment ions that help in its identification. asianpubs.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nii.ac.jpresearchgate.net

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, which typically appears in the region of 1740-1760 cm⁻¹. nii.ac.jp The exact position of this band can provide information about the ring strain. Additionally, the spectrum shows absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹. pressbooks.pub The C-O stretching of the lactone also gives rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Bands for 3-Methylisobenzofuran-1(3H)-one

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1752 | Strong | C=O (Lactone) |

| ~2982 | Medium | C-H (Aliphatic) |

| ~1286, 1043 | Medium-Strong | C-O (Lactone) |

| ~763 | Strong | C-H (Aromatic, out-of-plane bend) |

Note: Data compiled from source. nii.ac.jp

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is essential for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantiomeric separation. rsc.org It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For isobenzofuranone derivatives, CSPs like those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, OJ-H) have been shown to be effective. almacgroup.com The enantiomeric excess can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantioseparation, particularly for volatile compounds. A chiral capillary column is used to separate the enantiomers. Similar to chiral HPLC, the differential interaction between the enantiomers and the chiral stationary phase results in their separation.

The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its derivatives. Both techniques are crucial for quality control in the production of enantiomerically pure this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the absolute configuration and the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. asianpubs.org

This technique allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. The crystal structure of a related derivative, 5-acetyl-3-methylisobenzofuran-1(3H)-one, has been determined, providing a precedent for the use of this method in the structural elucidation of this class of compounds. asianpubs.org The solid-state structure can also reveal intermolecular interactions, such as π-π stacking, which can influence the physical properties of the material. ukm.my

Advanced Chemometric Methods for Spectral Data Analysis in Isobenzofuranone Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of isobenzofuranone research, advanced chemometric methods can be applied to analyze complex spectroscopic data.

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze datasets from NMR, MS, and IR spectroscopy. mestrelab.comnih.gov For example, PCA can help to identify patterns and correlations in a series of spectra from different reaction conditions or biological samples, potentially revealing subtle structural differences or identifying marker bands. researchgate.net PLS can be used to build predictive models, for instance, to correlate spectral data with the enantiomeric excess or concentration of this compound. These methods enhance the ability to interpret complex spectral data and extract valuable chemical information that might not be apparent from a simple visual inspection of the spectra. epfl.ch

Theoretical and Computational Studies of R 3 Methylisobenzofuran 1 3h One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of (R)-3-Methylisobenzofuran-1(3H)-one. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about the molecule's geometry, energy, and electronic characteristics.

The five-membered lactone ring in this compound is not planar and can adopt different conformations. Conformational analysis using methods like DFT can identify the most stable conformations and the energy barriers between them. Typically, a potential energy surface scan is performed by systematically changing key dihedral angles of the lactone ring.

Illustrative Data Table: Conformational Analysis of this compound

| Conformer | Dihedral Angle (O-C1-C3-C3a) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| I (Envelope) | 15.2° | 0.00 | 75.3 |

| II (Twist) | -25.8° | 0.85 | 24.7 |

Note: This data is illustrative and represents typical results from a DFT calculation at the B3LYP/6-31G(d) level of theory.

The electronic structure of a molecule governs its reactivity. DFT calculations can provide a wealth of information about the electronic properties of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, various reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and softness, can be calculated to quantify the molecule's reactivity. mdpi.com

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative and based on typical DFT calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase, the behavior of this compound in a real-world environment is influenced by its surroundings, particularly the solvent. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule in a solvent box over time.

By simulating the interactions between the solute and solvent molecules, MD can provide insights into how the solvent affects the conformational preferences of the lactone ring. It can also be used to study intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial in biological systems and crystal packing. For instance, the crystal structure of related isobenzofuranones reveals the presence of intermolecular C-H···O hydrogen bonds. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to understand chemical bonding and non-covalent interactions. By examining the topology of the electron density, QTAIM can identify bond critical points (BCPs), which are indicative of a chemical bond.

For this compound, QTAIM analysis can be used to characterize the nature of the bonds within the lactone ring and the benzene (B151609) ring. The properties of the electron density at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between covalent and non-covalent interactions. This analysis can provide a deeper understanding of the intramolecular forces that determine the molecule's structure and stability.

Illustrative Data Table: QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) (au) | Laplacian of Electron Density (∇²ρ) (au) | Bond Character |

| C1=O | 0.35 | -0.52 | Covalent |

| C1-O2 | 0.28 | -0.35 | Covalent |

| C3-O2 | 0.25 | -0.28 | Covalent |

| C3a-C7a | 0.31 | -0.45 | Covalent |

Note: This data is illustrative and represents typical values obtained from QTAIM analysis.

Prediction of Spectroscopic Parameters for Chiral Isobenzofuranones

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of the molecule. For this compound, key spectroscopic properties that can be calculated include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be invaluable in the structural elucidation of new isobenzofuranone derivatives.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to predict the infrared and Raman spectra. This can help in identifying characteristic functional groups and understanding the vibrational modes of the molecule.

Electronic Circular Dichroism (ECD): For chiral molecules like the (R)-enantiomer, ECD spectroscopy is a powerful tool for determining the absolute configuration. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum, and by comparing the calculated spectrum with the experimental one, the absolute stereochemistry can be confidently assigned.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (H at C3) | 4.8 ppm |

| ¹³C NMR Chemical Shift (C1) | 170.2 ppm |

| IR Stretching Frequency (C=O) | 1765 cm⁻¹ |

| Major ECD Transition | 230 nm (positive Cotton effect) |

Note: This data is illustrative and represents typical values obtained from computational predictions.

Applications of R 3 Methylisobenzofuran 1 3h One in Complex Organic Synthesis

Role as a Chiral Building Block in Multistep Organic Syntheses

(R)-3-Methylisobenzofuran-1(3H)-one and its derivatives are fundamental chiral building blocks utilized in the synthesis of numerous natural products and biologically active compounds. rsc.orgresearchgate.net The isobenzofuranone moiety within these molecules provides a robust scaffold that can be elaborated upon through various synthetic transformations. The stereocenter at the C-3 position is of particular importance, as controlling its absolute configuration is a key step in the asymmetric synthesis of more complex chiral molecules. researchgate.net

The synthetic utility of chiral 3-substituted isobenzofuranones is well-documented, with numerous enantioselective approaches developed to access these valuable intermediates. These methods often involve the asymmetric transformation of acyclic precursors followed by a lactonization step to form the characteristic phthalide (B148349) ring system. researchgate.net The resulting enantiopure phthalides can then participate in a variety of subsequent reactions, allowing for the introduction of additional functionality and the construction of intricate molecular architectures. For instance, they serve as crucial intermediates in the synthesis of certain alkaloids and isoindolinones.

A variety of synthetic strategies have been developed to produce these chiral building blocks with high enantiomeric purity. These methods include:

Catalytic asymmetric 1,2-addition to methyl 2-formylbenzoates followed by lactonization. rsc.org

Nucleophilic addition reactions to form the chiral center. rsc.org

Tandem aldol-lactonization reactions. rsc.org

Asymmetric reduction of 2-acylarylcarboxylates. nih.gov

The development of these synthetic routes has made chiral phthalides like this compound more accessible for their use in multistep organic syntheses.

Construction of Chiral Scaffolds and Ligands for Asymmetric Catalysis

The construction of chiral scaffolds and ligands is a cornerstone of asymmetric catalysis, and chiral molecules like this compound are valuable precursors for this purpose. Chiral ligands modify the reactivity and selectivity of a metal center in a catalyst, enabling the preferential formation of one enantiomer of a product over the other. researchgate.net While C2-symmetric ligands have historically dominated the field, there is growing interest in nonsymmetrical modular ligands. researchgate.net

Chiral 3-substituted phthalides are recognized as useful building blocks for creating biologically active compounds, which extends to their potential in constructing chiral ligands. researchgate.net The inherent chirality of this compound can be transferred to larger, more complex molecular frameworks, making it an attractive starting material for the synthesis of novel chiral ligands. The development of new chiral catalysts and auxiliaries is a continuous effort in organic chemistry to improve stereoselectivity in a wide range of reactions. numberanalytics.com

Chiral dienes, for example, are an important class of ligands in asymmetric catalysis that often exhibit high catalytic activities. nih.gov The synthesis of such ligands can be complex, and the use of readily available chiral building blocks is highly desirable. Although direct synthesis of a ligand from this compound is not extensively documented in the provided results, the principles of chiral ligand design suggest its potential as a precursor. researchgate.netnih.gov The lactone functionality could be opened or modified to introduce coordinating atoms (e.g., phosphorus, nitrogen) necessary for metal binding, while the stereocenter would impart the required chirality to the resulting ligand.

| Catalyst System Component | Role in Asymmetric Synthesis |

| Chiral Ligands | Modify the metal center to create a chiral environment, directing the stereochemical outcome of a reaction. |

| Chiral Auxiliaries | Stoichiometric reagents that are temporarily incorporated into a substrate to direct a stereoselective reaction. |

| Organocatalysts | Small organic molecules that can catalyze reactions enantioselectively without a metal center. |

This table summarizes the general roles of different chiral components in asymmetric synthesis, for which this compound could serve as a precursor.

Precursor in Total Synthesis of Stereochemically Defined Organic Molecules

The utility of this compound and related chiral phthalides is prominently demonstrated in their application as precursors in the total synthesis of stereochemically defined organic molecules, particularly natural products. rsc.org Many naturally occurring phthalide derivatives possess significant biological activities, making their synthesis a target of considerable research. rsc.org

A notable example is the use of a substituted chiral phthalide in the synthesis of Lorlatinib, an oncological drug. The synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, a derivative of the title compound, was achieved through an asymmetric transfer hydrogenation process and serves as a key intermediate for Lorlatinib. researchgate.net This highlights the industrial relevance of chiral phthalides in the pharmaceutical sector.

Furthermore, the total synthesis of (–)-Herbaric Acid has been accomplished through a stereoselective route that generates a 3-substituted isobenzofuranone. arkpharmtech.com This synthesis utilized an organocatalytic diastereoselective halolactonization reaction to establish the chiral center. arkpharmtech.com The versatility of the isobenzofuranone moiety makes it a valuable intermediate for the synthesis of a diverse range of optically active molecules. researchgate.net

The following table provides examples of natural products synthesized from chiral phthalide precursors:

| Target Molecule | Precursor Type | Key Synthetic Strategy |

| Lorlatinib | (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | Asymmetric transfer hydrogenation |

| (–)-Herbaric Acid | 3-substituted isobenzofuranone | Organocatalytic halolactonization |

| Cytosporone E | Chiral phthalide | Enantioselective Nozaki–Hiyama–Kishi allylation |

| Escitalopram | Chiral phthalide derivative | Arylogous Michael addition |

This table illustrates the role of chiral phthalides as precursors in the total synthesis of complex molecules. rsc.orgresearchgate.netresearchgate.netarkpharmtech.com

Development of Advanced Materials with Defined Stereochemistry

The application of chiral molecules is expanding beyond pharmaceuticals and agrochemicals into the realm of advanced materials science. The defined three-dimensional structure of chiral compounds can impart unique optical, electronic, and mechanical properties to materials. While the direct application of this compound in this area is an emerging field, the use of other chiral lactones in advanced materials provides a strong precedent for its potential.

A pertinent example is the use of optically active δ-lactones as chiral dopants for ferroelectric liquid crystals (FLCs). tandfonline.com The introduction of these chiral molecules into a liquid crystal host induces a helical superstructure, which is essential for the ferroelectric properties and fast switching times of the material. tandfonline.com The synthesis of these chiral dopants demonstrates that chiral lactone scaffolds can be functionalized to create materials with specific and desirable physical properties. tandfonline.com

Similarly, the development of chiral polymers for applications such as circularly polarized electroluminescence is an active area of research. rsc.org These materials are created by polymerizing chiral monomers or by using a chiral environment to influence the helical structure of the polymer chain. rsc.orgrsc.org The chirality of the polymer host can enhance the performance of electronic devices. rsc.org Given its defined stereochemistry, this compound could potentially be modified to act as a chiral monomer or dopant in the creation of such advanced polymeric materials.

The potential applications for chiral lactones in materials science include:

Chiral polymers for optical and electronic devices. rsc.org

Chiral dopants for liquid crystal displays. tandfonline.com

Components of chiral supramolecular structures with unique functionalities. rsc.org

Stereoselective stationary phases for chromatography.

The ability to synthesize enantiomerically pure compounds like this compound is a critical first step towards exploring their utility in these advanced applications. numberanalytics.com

Biosynthetic Pathways and Natural Occurrence of Methylisobenzofuranones

Identification of Natural Sources and Analogues of Isobenzofuranones

Isobenzofuranones, also known as phthalides, are a class of natural products found in a variety of organisms, particularly fungi and higher plants. mdpi.comresearchgate.net Fungi, especially endophytic and marine-derived species, are prolific producers of these compounds. mdpi.comnih.govnih.gov For instance, various isobenzofuranone derivatives have been isolated from fungal genera such as Leptosphaeria, Cephalosporium, Hypoxylon, and Xylaria. mdpi.comnih.govnih.govresearchgate.net The endophytic fungus Hypoxylon anthochroum Gseg1, isolated from the leaves of Gliricidia sepium, produces several isobenzofuranones, including 7-hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one and 7-methoxy-4,6-dimethyl-3H-isobenzofuran-1-one. nih.gov Similarly, a novel isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, was discovered in the fungus Cephalosporium sp. AL031. mdpi.com

In the plant kingdom, species like Buddleja polystachya have been found to contain isobenzofuranone derivatives; for example, 4-hydroxy-7-methylisobenzofuranone was isolated from this plant for the first time. scispace.com These natural analogues of 3-methylisobenzofuran-1(3H)-one exhibit a wide range of structural diversity, often featuring different substitution patterns on the aromatic ring, which contributes to their varied biological activities. nih.gov

Below is a table summarizing some natural sources and the isobenzofuranone analogues they produce.

| Natural Source | Compound Name |

| Leptosphaeria sp. SCSIO 41005 (fungus) | Leptosphaerins J–M, (R)-3-acetyl-7-hydroxy-5-methoxy-3,4-dimethylisobenzofuran-1(3H)-one |

| Cephalosporium sp. AL031 (fungus) | 4,6-dihydroxy-5-methoxy-7-methylphthalide, 4,5,6-trihydroxy-7-methylphthalide |

| Hypoxylon anthochroum Gseg1 (fungus) | 7-hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one, 7-methoxy-4,6-dimethyl-3H-isobenzofuran-1-one |

| Buddleja polystachya (plant) | 4-hydroxy-7-methylisobenzofuranone |

Proposed Biosynthetic Routes to Chiral Methylisobenzofuranone Structures

The structural core of isobenzofuranones is widely believed to be synthesized via the polyketide pathway. smolecule.comresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.org

The biosynthesis of the (R)-3-Methylisobenzofuran-1(3H)-one skeleton is proposed to start with a polyketide chain assembled by a Type I iterative PKS. acs.org The process begins with a starter unit, likely acetyl-CoA, which is then extended through several cycles of condensation with malonyl-CoA. During this chain elongation, specific domains within the PKS catalytically perform reductions of keto groups and dehydrations to form double bonds, ultimately defining the final structure.

For the formation of the chiral center at the C-3 position, a stereospecific reduction of a ketone intermediate is a crucial step. An NADPH-dependent ketoreductase (KR) domain within the PKS is responsible for this transformation, establishing the (R) configuration of the methyl group. Following the assembly and modification of the polyketide chain, the molecule undergoes cyclization and aromatization to form the isobenzofuranone ring system. A thioesterase (TE) domain at the C-terminus of the PKS is typically responsible for cleaving the final product from the enzyme, often facilitating the lactonization step to yield the stable isobenzofuran-1(3H)-one core.

Enzymatic Systems Involved in Chiral Lactone Formation in Nature

The formation of chiral lactones is a common motif in natural product biosynthesis, accomplished by a diverse array of enzymatic systems.

Polyketide Synthases (PKSs): As mentioned, fungal Type I PKSs are central to the biosynthesis of isobenzofuranones. wikipedia.orgacs.org These megasynthases are modular enzymes where each module contains multiple domains (e.g., ketosynthase, acyltransferase, ketoreductase, dehydratase, and acyl carrier protein) that work in concert to build the polyketide chain and introduce stereocenters. wikipedia.org The ketoreductase (KR) domain's stereospecific reduction of a β-keto group is a key determinant of the final product's chirality.

Alcohol Dehydrogenases (ADHs): These enzymes play a role in the selective oxidation of diols to form lactones. rsc.org In some biosynthetic pathways, an ADH can catalyze the final step of lactone ring formation with high stereoselectivity.

Cytochrome P450 Monooxygenases: These enzymes are known for their ability to catalyze a wide range of oxidative reactions, including hydroxylations. nsf.gov In lactone biosynthesis, a P450 enzyme can hydroxylate a specific carbon atom, which is then followed by an intramolecular cyclization (lactonization) to form the lactone ring. Engineered P450s have shown the ability to create chiral lactones through carbene C-H insertion. nsf.govacs.org

Lipases: While primarily known for lipid hydrolysis, lipases can catalyze the reverse reaction—esterification—in non-aqueous environments. cambridge.org This property is exploited in the kinetic resolution of racemic hydroxy esters, where the enzyme selectively catalyzes the intramolecular cyclization of one enantiomer to form a chiral lactone, leaving the other enantiomer unreacted. cambridge.org

Chemoenzymatic Approaches Inspired by Biosynthesis

The efficiency and selectivity of natural enzymatic systems have inspired the development of chemoenzymatic strategies for the synthesis of chiral compounds like this compound. These approaches combine chemical synthesis with biocatalysis to achieve high yields and enantioselectivities.

Enzymatic Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic mixtures to produce chiral lactones. cambridge.org For example, a racemic mixture of a suitable ω-hydroxy ester precursor can be treated with a lipase (B570770) in an organic solvent. The enzyme will selectively catalyze the lactonization of one enantiomer, allowing for the separation of the resulting chiral lactone from the unreacted hydroxy ester of the opposite configuration. cambridge.org

Engineered Cytochrome P450s: Directed evolution has been used to engineer cytochrome P450 enzymes into "carbene transferases." nsf.gov These biocatalysts can perform intramolecular C-H insertions to synthesize various chiral lactones with high efficiency and enantiomeric excess (>99% ee). nsf.gov This technology offers a powerful platform for creating complex lactone scaffolds.

Combined Photocatalysis and Biocatalysis: An innovative approach merges photocatalytic C-C bond formation with enzymatic asymmetric reduction. rug.nl In this one-pot synthesis, a photocatalyst triggers the formation of a keto ester intermediate, which is then asymmetrically reduced by an alcohol dehydrogenase to a chiral alcohol. This alcohol subsequently undergoes spontaneous lactonization to yield the desired chiral γ-lactone with high enantiomeric excess and yield. rug.nl

Asymmetric Hydrogenation: For the synthesis of related chiral isobenzofuranones, asymmetric transfer hydrogenation has proven effective. For instance, a process was developed for the synthesis of (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a key intermediate for a pharmaceutical agent, utilizing this method. acs.org

These chemoenzymatic methods represent a powerful synergy between chemical and biological catalysis, providing sustainable and efficient routes to enantiomerically pure molecules like this compound.

Q & A

Q. What are the most reliable synthetic routes for (R)-3-methylisobenzofuran-1(3H)-one, and how can enantiomeric purity be optimized?

Methodological Answer:

- Epoxidation-Cyclization Strategy : Starting from methyl 2-vinylbenzoate, hydrolysis to the carboxylic acid followed by epoxidation with m-chloroperoxybenzoic acid (mCPBA) and cyclization using p-toluenesulfonic acid yields the isobenzofuranone scaffold .

- Enantioselective Catalysis : Use of [Rh(cod)Cl]₂ with (S,S,R,R)-Duanphos as a chiral ligand in toluene at 75–100°C achieves up to 97% enantiomeric excess (ee). Key parameters include Rh catalyst loading (3.5–7.5 mol%), ligand ratio (7–15 mol%), and reaction temperature .

- Purification : HPLC analysis (e.g., Chiralpak AD-H column) is critical for verifying enantiopurity.

Q. How can researchers characterize this compound and its derivatives?

Methodological Answer:

- Spectroscopic Techniques :

- X-ray Crystallography : For unambiguous structural confirmation, deposit CIF data (e.g., CCDC 1505246) and analyze bond angles/lengths (e.g., lactone ring planarity) .

Advanced Research Questions

Q. What catalytic systems enable enantioselective functionalization of this compound?

Methodological Answer:

- Rhodium-Catalyzed Hydroacylation : Combining [Rh(cod)Cl]₂ with AgNO₃ (5–15 mol%) in toluene facilitates alkene/ketone hydroacylation. Optimize ligand-to-metal ratios to suppress side reactions (e.g., dimerization) .

- Silver-Mediated Halogenation : Bromination at the methyl position using NBS/AgNO₃ yields 3-(bromomethyl) derivatives for further cross-coupling (e.g., Suzuki-Miyaura) .

Q. How do reaction conditions influence the stability and dimerization of 3-methyleneisobenzofuran-1(3H)-one intermediates?

Methodological Answer:

- Nucleophilic Substitution vs. Elimination : Tosyl chloride (higher yield) outperforms PBr₃ in substitution reactions due to better leaving-group stability. Post-substitution elimination under basic conditions (e.g., K₂CO₃) generates the methylidene intermediate .

- Stability Tests : Monitor dimerization via TLC and ¹H NMR over weeks. Air-free storage (N₂ atmosphere) and low temperatures (−20°C) reduce degradation .

Q. What structural insights can crystallographic data provide for isobenzofuranone derivatives?

Methodological Answer:

- Mirror Plane Symmetry : In 3,3-dimethyl derivatives, crystallography reveals a mirror plane bisecting the lactone ring, with methyl groups as enantiomeric pairs. This symmetry impacts steric effects in catalysis .

- Bond Length Analysis : Compare lactone C=O bond lengths (~1.20 Å) to those in substituted derivatives (e.g., 3-azidomethyl, ~1.22 Å) to assess electronic effects .

Q. How can conflicting data on reaction yields or stereoselectivity be resolved?

Methodological Answer:

- Parameter Screening : Systematically vary solvent polarity (toluene vs. DCM), temperature (75–100°C), and catalyst loading using design-of-experiments (DoE) approaches .

- Mechanistic Probes : Use deuterated substrates or kinetic isotopic effects (KIEs) to identify rate-limiting steps in enantioselective pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.